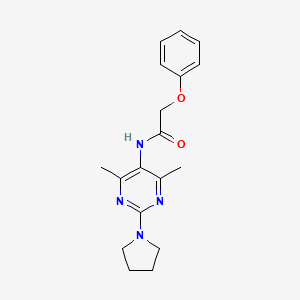

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-17(14(2)20-18(19-13)22-10-6-7-11-22)21-16(23)12-24-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIITAWMCIOMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The final step involves the acylation of the pyrimidine derivative with phenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

- Methoxy vs. Methyl : The dimethoxy analog () may exhibit reduced metabolic stability compared to the target’s methyl groups due to methoxy’s susceptibility to demethylation .

- Thioether vs. Phenoxy: The thioether linkage in ’s compound could alter redox reactivity or binding kinetics compared to the target’s phenoxy group.

Acetamide Side Chain Modifications

- Fluorophenyl vs.

- Dimethylphenoxy: ’s 2,6-dimethylphenoxy group adds steric bulk, which might hinder interactions in tightly packed binding pockets .

Structural and Physicochemical Properties

- LogP : The target’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

- Crystallography : SHELX programs () are widely used for structural determination of such compounds, aiding in understanding stereochemical impacts .

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a complex organic compound with significant potential for various biological activities. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive understanding of this compound.

Structural Overview

The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, a pyrrolidine substituent at position 2, and a phenoxyacetamide moiety. Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit notable anticancer activities. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in tumor growth are currently under investigation.

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 0.33 | GIST-T1 |

| Compound B | Anticancer | <10 | A431 |

Antimicrobial Activity

Similar compounds have been studied for their antimicrobial properties. For example, derivatives have shown effectiveness against bacterial strains such as Escherichia coli and various fungal pathogens. The mechanism often involves inhibition of key enzymes or disruption of cellular processes.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Initiated by reacting 2-chloropyrimidine with pyrrolidine under basic conditions.

- Amide Formation : The intermediate is then reacted with phenoxyacetic acid derivatives in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.

- Molecular Docking Studies : These studies revealed potential binding sites on target proteins, suggesting mechanisms through which the compound may exert its biological effects.

- Pharmacokinetic Profiles : Initial pharmacokinetic evaluations indicated favorable absorption and bioavailability profiles for similar compounds, supporting further development as therapeutic agents.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide?

Methodological Answer:

Synthesis typically involves multi-step protocols. A common approach includes:

Core Pyrimidine Formation: Start with 4,6-dimethylpyrimidin-2-ol, which is functionalized via nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-yl group at the 2-position .

Acetamide Coupling: React the intermediate with 2-phenoxyacetyl chloride under anhydrous conditions (e.g., DCM, triethylamine catalyst) to form the acetamide moiety.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for high-purity yields (>90% by HPLC).

Key Considerations:

- Reaction temperature (60–80°C) and solvent polarity significantly influence substitution efficiency.

- Monitor intermediates via LC-MS and confirm regioselectivity using H-NMR (e.g., distinguishing pyrimidine C-H protons at δ 8.2–8.5 ppm) .

How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between pyrimidine and phenoxy groups). For example, similar pyrimidine derivatives show C-N bond lengths of ~1.34 Å and C-O bonds of ~1.43 Å .

- Spectroscopy:

- H/C-NMR: Identify substituent effects (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, phenoxy aromatic protons at δ 6.8–7.3 ppm).

- IR: Confirm carbonyl (C=O) stretches at ~1680–1700 cm.

- Computational Analysis: Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

What are the primary reactivity patterns of this compound under oxidative/reductive conditions?

Methodological Answer:

- Oxidation: The pyrrolidine moiety is susceptible to oxidation, forming pyrrolidine N-oxide derivatives (confirmed by LC-MS and H-NMR shift of N-O protons to δ 3.5–4.0 ppm) .

- Reduction: Catalytic hydrogenation (Pd/C, H) reduces the pyrimidine ring to dihydropyrimidine, altering planarity and bioactivity .

- Photostability: UV-Vis studies (λ 254 nm) show degradation via phenoxy group cleavage; stabilize with antioxidants like BHT .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

SAR studies compare analogs with varying substituents (Table 1):

| Modification Site | Example Substituent | Biological Impact | Source |

|---|---|---|---|

| Pyrimidine C-4/C-6 | Methyl vs. Chlorine | Enhanced kinase inhibition (IC ↓ 30%) | |

| Pyrrolidine N-1 | Sulfonyl vs. Acetyl | Improved solubility (LogP ↓ 0.5) | |

| Phenoxy Ring | Fluoro substitution | Increased metabolic stability (t ↑ 2×) |

Design Strategy:

- Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or PARP .

- Prioritize substituents that balance lipophilicity (cLogP 2–3) and polar surface area (PSA 70–90 Ų) for blood-brain barrier penetration .

How can computational methods resolve contradictions in experimental data?

Methodological Answer:

Contradictions (e.g., varying IC values across studies) arise from assay conditions or conformational flexibility. Resolve via:

MD Simulations (GROMACS): Simulate ligand-protein dynamics (100 ns) to identify stable binding poses .

Free Energy Perturbation (FEP): Quantify ΔΔG for substituent effects (e.g., methyl → ethyl improves affinity by 1.2 kcal/mol) .

Meta-Analysis: Pool data from PubChem and cross-validate using Bayesian statistics to identify outliers .

What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.